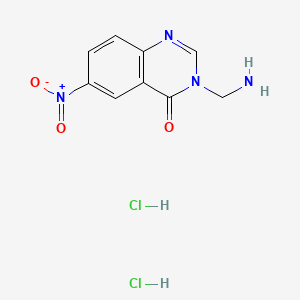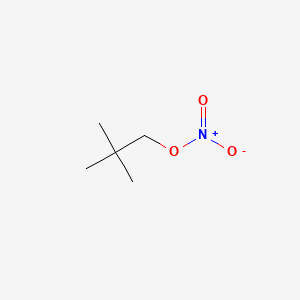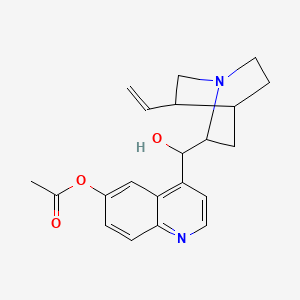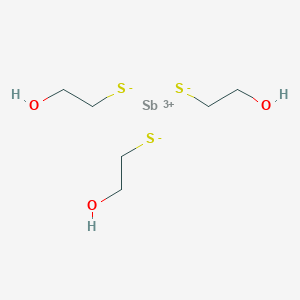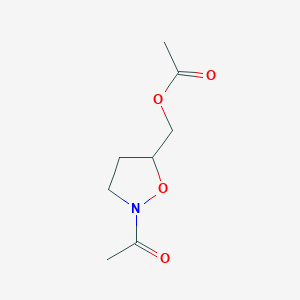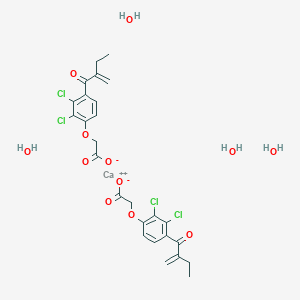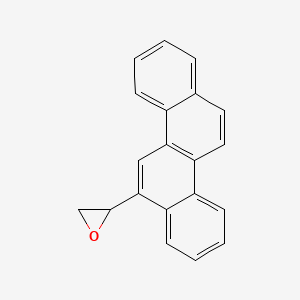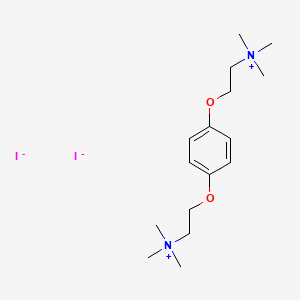
Ammonium, (1,4-phenylenebis(oxyethylene))bis(trimethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (1,4-phenylenebis(oxyethylene))bis(trimethyl-, diiodide) is a quaternary ammonium compound with the molecular formula C16-H30-N2-O2.2I. It is known for its unique structure, which includes a 1,4-phenylenebis(oxyethylene) backbone with trimethylammonium groups and diiodide ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (1,4-phenylenebis(oxyethylene))bis(trimethyl-, diiodide) typically involves the reaction of 1,4-phenylenebis(oxyethylene) with trimethylamine in the presence of a suitable solvent. The reaction is followed by the addition of hydroiodic acid to introduce the diiodide ions. The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to remove any impurities and ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ammonium, (1,4-phenylenebis(oxyethylene))bis(trimethyl-, diiodide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, especially in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can yield a variety of substituted products .
Scientific Research Applications
Ammonium, (1,4-phenylenebis(oxyethylene))bis(trimethyl-, diiodide) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of certain materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Ammonium, (1,4-phenylenebis(oxyethylene))bis(trimethyl-, diiodide) involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. It can also interact with specific molecular targets, such as enzymes and receptors, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ammonium, (1,3-phenylenebis(oxyethylene))bis(trimethyl-, diiodide): This compound has a similar structure but with a 1,3-phenylenebis(oxyethylene) backbone.
Ammonium, (1,4-phenylenebis(oxyethylene))bis(ethyldimethyl-, diiodide): This compound has ethyldimethylammonium groups instead of trimethylammonium groups.
Uniqueness
Ammonium, (1,4-phenylenebis(oxyethylene))bis(trimethyl-, diiodide) is unique due to its specific structure, which provides distinct chemical and biological properties. Its ability to interact with cellular membranes and proteins makes it a valuable compound for various applications .
Properties
CAS No. |
64049-54-3 |
|---|---|
Molecular Formula |
C16H30I2N2O2 |
Molecular Weight |
536.23 g/mol |
IUPAC Name |
trimethyl-[2-[4-[2-(trimethylazaniumyl)ethoxy]phenoxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C16H30N2O2.2HI/c1-17(2,3)11-13-19-15-7-9-16(10-8-15)20-14-12-18(4,5)6;;/h7-10H,11-14H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
FSMDSXIVAIALBA-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCOC1=CC=C(C=C1)OCC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



